REACTION_CXSMILES
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[C:1](#[N:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)O.N1C=CN=C1.[Si:16](Cl)([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17].CN(C=[O:28])C>>[O:28]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:2][C:1]#[N:10])[Si:16]([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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C(C(O)C1=CC=CC=C1)#N
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Name
|
|
Quantity
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64 g
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Type
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reactant
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Smiles
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N1C=NC=C1
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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68 g
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Type
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reactant
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Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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35 °C
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Type
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CUSTOM
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Details
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stirred at that temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting solution cooled in an ice-water bath
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate (3×100 cm3) and deionised water (100 cm3)
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Type
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WASH
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Details
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The combined organic fractions were then washed with brine (100 cm3)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to give the crude product as a yellow oil
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Type
|
WASH
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Details
|
Flash chromatography (600 g kieselgel 60 silica) eluting with 20% dichloromethane in pentane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O([Si](C)(C)C(C)(C)C)C1=C(C=CC=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.31 mol | |
AMOUNT: MASS | 77 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |